N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Generic amide analogs fail to reproduce the steric and electronic profile of N-methyl-acetoacetyl derivatives, compromising SAR studies. N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS 887352-04-7) provides the critical N-methyl group that modulates lipophilicity (XLogP3=1.1), hydrogen bonding, and steric environment. • Enables systematic SAR exploration of N-methyl amides in medicinal chemistry. • Preferred substrate for heterocyclic synthesis targeting antiulcer and anti-inflammatory pathways. • Defined physicochemical profile (TPSA 55.8 Ų, 7 rotatable bonds) ensures reproducible lead optimization. Supplied with full analytical documentation.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 887352-04-7
Cat. No. B015289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
CAS887352-04-7
SynonymsN-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-oxo-butanamide
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3
InChIKeyPJZKMELWTFQEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine – Compound Overview


N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) is a synthetic organic molecule with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol [1]. It is primarily categorized as an aromatic amide, featuring a 2-(3,4-dimethoxyphenyl)ethylamine backbone substituted with an N-methyl-acetoacetyl group [2]. This structure provides distinct chemical properties, including a boiling point of 425.9°C at 760 mmHg and a topological polar surface area (TPSA) of 55.8 Ų . The compound is utilized in specialized research applications, particularly as a building block in medicinal chemistry and proteomics, where its unique structure allows for specific chemical modifications to investigate structure-activity relationships [2][3].

N-methyl amide probe for structure-activity relationship (SAR) studies
Dual-functional building block for cyclization and condensation synthesis

Why N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine Is Irreplaceable


Generic substitution fails for N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine because its specific combination of functional groups defines its chemical utility. While simpler amide analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide (CAS: 112854-82-7) share a core structure, they lack the critical N-methyl group present in the target compound . This N-methyl substitution is crucial as it alters the molecule's lipophilicity (XLogP3 of 1.1) , hydrogen bonding capacity, and the steric environment around the amide bond. These changes directly influence its behavior as an intermediate in condensation and cyclization reactions, potentially affecting both synthetic yields and the properties of downstream derivatives, such as those investigated for antiulcer activity . The presence of both electron-donating methoxy groups and the acetoacetyl functionality further enhances its utility in specific organic transformations [1].

Des-methyl analog lacks N-methyl group, altering lipophilicity, hydrogen bonding, and steric environment — may shift synthetic outcome.
Simpler amides without acetoacetyl and N-methyl combination cannot replicate key condensation or cyclization reactivity.

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine – Differentiation Evidence


Physicochemical Profile: N-Methyl vs. Des-methyl Analog

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is differentiated from its closest analog, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide (CAS 112854-82-7), by the presence of an N-methyl group. This substitution leads to quantifiable differences in key physicochemical parameters. The target compound has a molecular weight of 279.33 g/mol and a calculated XLogP3 of 1.1 [1]. In contrast, the des-methyl analog has a lower molecular weight of 237.25 g/mol and an expectedly lower lipophilicity due to the presence of a free N-H group capable of stronger hydrogen bonding . The increased lipophilicity and molecular bulk of the target compound directly affect its behavior in biological systems and chemical reactions. This N-methyl modification is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, making the target compound a more relevant probe for biological studies [2].

N-Methyl vs Des-methyl
Head-to-head
Target: MW 279.33, XLogP3 1.1 Analog: MW 237.25, XLogP3 lower
Supports N-methyl SAR probe selection
Directional lipophilicity shift; context-dependent hydrogen bonding
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Synthetic Utility Compared to Simple Amides

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a more versatile building block for specific synthetic pathways compared to simpler amides. Its structure enables participation in complex organic transformations, such as cyclization and condensation reactions, which are not accessible to analogs lacking the acetoacetyl or N-methyl functionality [1]. For example, the acetoacetyl group can serve as a nucleophile or be involved in Knoevenagel-type condensations, while the N-methyl group protects the amine from unwanted side reactions [1]. This functional group profile is critical for constructing more complex molecules, such as those in the 10H-phenothiazine class, which are known for their biological activity . The compound's utility is not just about its structure but its proven performance in specific, published synthetic routes.

Synthetic versatility
Class-level
Enables cyclization, condensation reactions; reported for 10H-phenothiazine scaffolds
Supports complex heterocycle construction
Class-level inference; verify in specific route
Organic Synthesis Medicinal Chemistry Building Blocks

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine – Research Applications


Medicinal Chemistry: N-Methyl Amide SAR Building Block

In medicinal chemistry programs focused on optimizing drug candidates, N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a preferred building block for systematically exploring the structure-activity relationship (SAR) of N-methyl amides. The presence of the N-methyl group, which differentiates it from its des-methyl analog by a molecular weight increase of 42.08 g/mol and a higher XLogP3 of 1.1, allows researchers to directly assess the impact of this substitution on potency, selectivity, and ADME properties [1]. The compound's defined physicochemical profile (e.g., TPSA of 55.8 Ų, 7 rotatable bonds) provides a predictable starting point for lead optimization, making it a strategic choice over purchasing non-methylated alternatives .

Organic Synthesis: Complex Heterocycle Construction

This compound is an optimal substrate for synthetic chemists aiming to construct complex heterocyclic systems. Unlike simpler amide analogs, its unique combination of an acetoacetyl group and an N-methyl amide facilitates participation in key cyclization and condensation reactions [2]. As suggested by the synthesis of related 10H-phenothiazines, this compound can serve as a crucial intermediate for creating molecules with potential biological activity against enzymes involved in inflammatory diseases . Its physical properties, such as solubility in acetone, ether, and ethyl acetate [3], and a density of 1.098 g/cm³ [4], also inform reaction design and purification strategies.

Antiulcer Compound Intermediate Development

Researchers investigating antiulcer agents should prioritize this compound as a key synthetic intermediate. Published data indicate that acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have demonstrated antiulcer activity in vivo in rat models . Specifically, the target compound's N-methyl acetoacetyl structure is a defined modification within this chemical class that can be used to synthesize and evaluate new analogs. Studies have shown that even minor modifications to this core, such as the introduction of a phenylaminoacetamide group, can significantly outperform the base acetoacetyl derivative in efficacy, highlighting the importance of this core structure for further optimization .

Application
Selection Property
Validation Focus
N-methyl amide SAR studies
N-methyl substitution profile
Lipophilicity & H-bond impact
Heterocycle synthesis building block
Acetoacetyl & N-methyl reactivity
Cyclization/condensation scope
Antiulcer intermediate research
Core modification potential
In vivo model-response context

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